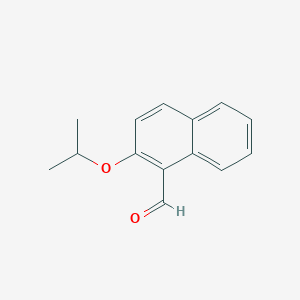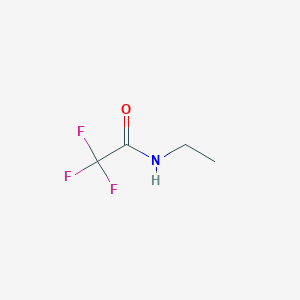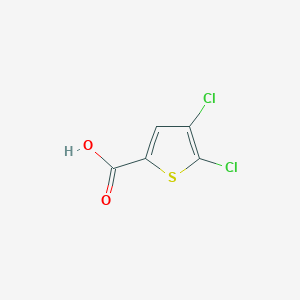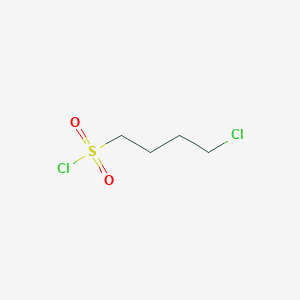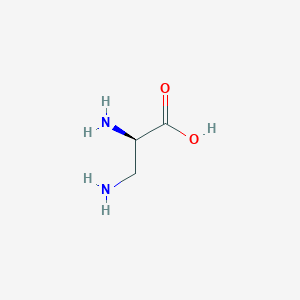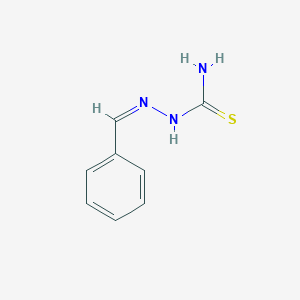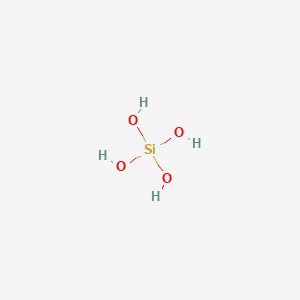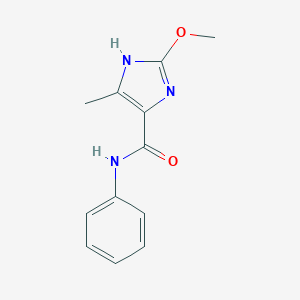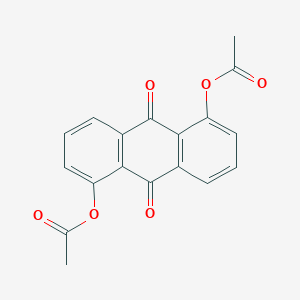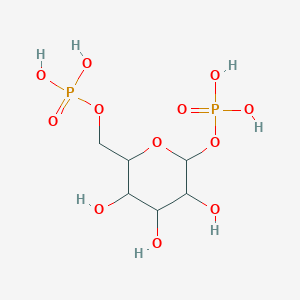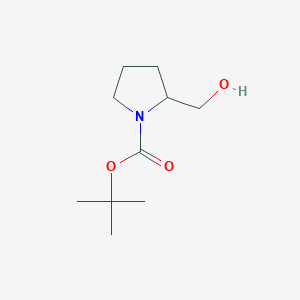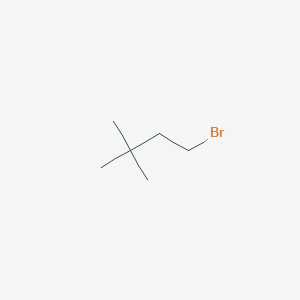![molecular formula C₃₁H₃₅ClN₂O₂RuS B154963 [(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene CAS No. 192139-90-5](/img/structure/B154963.png)
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as (S,S)-N-(对甲苯磺酰)-1,2-二苯乙烷二胺(对异丙基苯)氯化钌(II) in Chinese . It has been used as a reactant in studies of thermal decomposition .
Chemical Reactions Analysis
This compound has been used in tandem hydroformylation and hydrogenation of terminal olefins .
Physical And Chemical Properties Analysis
The molar mass of this compound is 631.17 g/mol . It has a melting point of over 175°C . Unfortunately, other physical and chemical properties are not available in the search results.
Aplicaciones Científicas De Investigación
-
Regioselectivity of the interaction of (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol with some symmetrical ketones :
- Application: The interaction of this compound with a series of symmetrical ketones has been studied. As a result, isomeric oxazolidines are formed in a ratio of 85:15 .
- Method: The oxazolidines were shown to decompose readily under the action of hydrazine .
- Results: The study resulted in the formation of isomeric oxazolidines in a specific ratio .
-
Electroreduction of (1S,2S)-2-amino-1- (4-nitrophenyl)-propane-1,3-diol derivatives :
- Application: Hydroxylamines electrogenerated from these derivatives are unstable in methanol–acetate buffer and practically stable in acetonitrile–aqueous acetate buffer .
- Method: This latter medium was used to carry out subsequent reactions in situ involving the triacetylated p-hydroxylaminophenylserinol and various reagents .
- Results: An azoxy compound was the major product isolated after reaction with maleic or phthalic anhydrides .
-
Synthesis and antimicrobial activity of urea derivatives of (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol :
- Application: A series of urea derivatives were synthesized from this compound and their antimicrobial activity was studied .
- Method: The compounds were synthesized and then tested against strains of Bacillus cereus, Staphylococcus aureus, and Streptococcus haemolyticus .
- Results: The compounds synthesized showed the greatest levels of activity against these strains .
-
Regioselectivity of the interaction of (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol with some symmetrical ketones :
- Application: The interaction of this compound with a series of symmetrical ketones has been studied. As a result, isomeric oxazolidines are formed in a ratio of 85:15 .
- Method: The oxazolidines were shown to decompose readily under the action of hydrazine .
- Results: The study resulted in the formation of isomeric oxazolidines in a specific ratio .
-
Synthesis and antimicrobial activity of urea derivatives of (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol :
- Application: A series of urea derivatives were synthesized from this compound and their antimicrobial activity was studied .
- Method: The compounds were synthesized and then tested against strains of Bacillus cereus, Staphylococcus aureus, and Streptococcus haemolyticus .
- Results: The compounds synthesized showed the greatest levels of activity against these strains .
-
Process for the preparation of 5- [ [ [ (2s)-2-amino-3- [4- (aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl] [ (1s)-1- (4-phenyl-1h-imidazol-2-yl)ethyl]amino]methyl-2-methoxybenzoic acid :
-
Regioselectivity of the interaction of (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol with some symmetrical ketones :
- Application: The interaction of this compound with a series of symmetrical ketones has been studied. As a result, isomeric oxazolidines are formed in a ratio of 85:15 .
- Method: The oxazolidines were shown to decompose readily under the action of hydrazine .
- Results: The study resulted in the formation of isomeric oxazolidines in a specific ratio .
-
Synthesis and antimicrobial activity of urea derivatives of (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol :
- Application: A series of urea derivatives were synthesized from this compound and their antimicrobial activity was studied .
- Method: The compounds were synthesized and then tested against strains of Bacillus cereus, Staphylococcus aureus, and Streptococcus haemolyticus .
- Results: The compounds synthesized showed the greatest levels of activity against these strains .
-
Process for the preparation of 5- [ [ [ (2s)-2-amino-3- [4- (aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl] [ (1s)-1- (4-phenyl-1h-imidazol-2-yl)ethyl]amino]methyl-2-methoxybenzoic acid :
Propiedades
Número CAS |
192139-90-5 |
|---|---|
Nombre del producto |
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
Fórmula molecular |
C₃₁H₃₅ClN₂O₂RuS |
Peso molecular |
636.2 g/mol |
Nombre IUPAC |
[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1 |
Clave InChI |
AZFNGPAYDKGCRB-XCPIVNJJSA-M |
SMILES isomérico |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.Cl[Ru+] |
SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
SMILES canónico |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
Sinónimos |
[RuCl(TsDPEN)(η-6-cymene)]; [((S,S)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium; , [S-(R*,R*)]-[N-[2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



